4-amino-N'-pentylidenebenzohydrazide
Description
4-Amino-N'-pentylidenebenzohydrazide is a benzohydrazide derivative characterized by a benzamide core substituted with an amino group at the para position and a pentylidene moiety attached to the hydrazide nitrogen.
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28g/mol |
IUPAC Name |
4-amino-N-[(E)-pentylideneamino]benzamide |
InChI |
InChI=1S/C12H17N3O/c1-2-3-4-9-14-15-12(16)10-5-7-11(13)8-6-10/h5-9H,2-4,13H2,1H3,(H,15,16)/b14-9+ |
InChI Key |
OIUKIDCOFAPNJV-NTEUORMPSA-N |
SMILES |
CCCCC=NNC(=O)C1=CC=C(C=C1)N |
Isomeric SMILES |
CCCC/C=N/NC(=O)C1=CC=C(C=C1)N |
Canonical SMILES |
CCCCC=NNC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Crystallographic and Solubility Considerations
- (E)-4-Amino-N′-(5-Chloro-2-Hydroxybenzylidene)Benzohydrazide (): The chloro and hydroxy substituents enable N–H···O hydrogen bonding, stabilizing the crystal lattice. The pentylidene compound, lacking such polar groups, may exhibit different packing patterns, affecting its dissolution rate and bioavailability .
- 4-Amino-N′-(4-Aminobenzoyl)Benzohydrazide Monohydrate (): Incorporates a water molecule in its crystal structure, enhancing stability via hydrogen bonds. The absence of a hydrate form in the pentylidene derivative could result in differing shelf-life and formulation requirements .
Key Differentiators of 4-Amino-N'-Pentylidenebenzohydrazide
- Synthetic Versatility: The amino group allows for further functionalization (e.g., acylation, sulfonation), enabling tailored drug design .
- Crystallinity : Unlike hydrate-forming analogs, the absence of water in its crystal structure may simplify formulation processes .
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